molecular formula C10H13N3 B8815116 N,2,3-trimethyl-2H-indazol-6-amine

N,2,3-trimethyl-2H-indazol-6-amine

Cat. No.: B8815116
M. Wt: 175.23 g/mol
InChI Key: JTKWSKSSIYFOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-Trimethyl-2H-indazol-6-amine (CAS 1376676-65-1) is a high-value chemical intermediate primarily recognized for its critical role as a key building block in the synthesis of Pazopanib . Pazopanib hydrochloride (marketed as Votrient™) is an oral multi-tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma . It functions by inhibiting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and other kinases, thereby blocking angiogenesis and tumor growth . The indazole component, which includes this compound, is structurally analogous to the adenine moiety of ATP. This similarity allows it to form hydrogen bonds within the binding pockets of tyrosine-kinase receptors, competing with ATP and leading to the inhibition of ATP-related intracellular signaling pathways that drive cancer progression . As a more stable alternative to other precursors, this compound is an ideal fragment for the efficient preparation of Pazopanib and its derivatives, facilitating research into novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,2,3-trimethylindazol-6-amine

InChI

InChI=1S/C10H13N3/c1-7-9-5-4-8(11-2)6-10(9)12-13(7)3/h4-6,11H,1-3H3

InChI Key

JTKWSKSSIYFOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC

Origin of Product

United States

Advanced Synthetic Methodologies for N,2,3 Trimethyl 2h Indazol 6 Amine

Convergent and Divergent Synthesis Strategies from Indazole Precursorsmdpi.comresearchgate.net

The synthesis of N,2,3-trimethyl-2H-indazol-6-amine is often approached through a linear sequence starting from 3-methyl-6-nitro-1H-indazole. mdpi.comresearchgate.netpreprints.org This method involves a series of reactions, including reduction and methylation, to build the final molecule. mdpi.com A notable approach involves alternating between these reduction and methylation steps to achieve the target compound. mdpi.compreprints.org This strategy underscores a convergent approach where the core indazole structure is assembled and then functionalized sequentially.

Multi-Step Approaches from 3-methyl-6-nitro-1H-indazolemdpi.comchemicalbook.com

The initial and critical step in the synthesis is the reduction of the nitro group at the C6 position of the indazole ring to an amine. This transformation converts 3-methyl-6-nitro-1H-indazole into 3-methyl-1H-indazol-6-amine. A prevalent method for this reduction employs tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. chemicalbook.comresearchgate.net The reaction is typically performed in a solvent like 2-methoxyethyl ether or ethanol (B145695) at a controlled temperature, often starting at 0 °C. chemicalbook.com After the reaction, adjusting the pH to basic levels (around 9) with a saturated sodium carbonate solution causes the product, 3-methyl-1H-indazol-6-amine, to precipitate as a solid. researchgate.netresearchgate.net The efficiency of this step is sensitive to the stoichiometry of the reducing agent.

EntryMolar Ratio (SnCl₂ : Substrate)Reaction Time (h)Yield (%)
13 : 1381.2
24 : 1387.3
35 : 1382.5
46 : 1383.7
Table 1: Effect of Tin(II) Chloride Stoichiometry on the Yield of 3-methyl-1H-indazol-6-amine. Data sourced from a study optimizing the nitro reduction of 3-methyl-6-nitro-1H-indazole. researchgate.net

Following the formation of the primary amine, the next step involves the methylation of this newly formed amino group. A reductive amination protocol is employed to convert 3-methyl-1H-indazol-6-amine into N,3-dimethyl-1H-indazol-6-amine. mdpi.com This reaction is typically carried out using paraformaldehyde and sodium borohydride (B1222165) (NaBH₄) in methanol. mdpi.com The process involves refluxing the amine with paraformaldehyde and a base like sodium methoxide (B1231860), followed by the addition of the reducing agent, NaBH₄. mdpi.com This specific transformation has been reported to achieve a high yield of 86.7%. researchgate.net

The final step in this synthetic sequence is the methylation of the indazole ring itself. This step is crucial as it establishes the final structure of this compound. The reaction involves adding a methyl group to the nitrogen at the N2 position of the indazole core in N,3-dimethyl-1H-indazol-6-amine. mdpi.com This has been accomplished using a combination of trimethyl orthoformate and sulfuric acid in a solvent mixture of toluene (B28343) and N,N-dimethylformamide (DMF), with the reaction proceeding at an elevated temperature of 60 °C for several hours. mdpi.compreprints.org This final methylation step has been reported with a yield of 72.7%. researchgate.net

Selective N-Methylation at the Indazole Ring System
Regioselectivity Considerations (N1 vs. N2 Methylation)mdpi.comresearchgate.net

The N-methylation of the indazole ring is complicated by the issue of regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated. The position of the substituent on the indazole ring significantly influences the outcome. For 6-nitro-1H-indazole, methylation often results in a mixture of N1 and N2 isomers. researchgate.net

The choice of methylating agent and reaction conditions plays a critical role in determining the ratio of the N1 to N2 methylated product. For instance, using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) can lead to an almost 1:1 mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. researchgate.net In contrast, employing trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) has been shown to favor N2 methylation. researchgate.netgoogle.com In the synthesis starting from 3-methyl-6-nitro-1H-indazole, using methylating agents like methyl carbonate or trimethylammonium oxygen a tetrafluoro borate (B1201080) has been found to yield the desired 2,3-dimethyl-6-nitro-2H-indazole. google.comgoogle.com The stability of the tautomers also plays a role, with the 1H-tautomer of indazoles generally being more stable than the 2H-tautomer. researchgate.net

Methylating AgentBase/ConditionsProduct(s)Ratio (N1:N2)
Dimethyl SulfateKOH, 45°C1-methyl-6-nitro-1H-indazole & 2-methyl-6-nitro-2H-indazole~1:1
Methyl Iodide-1-methyl-6-nitro-1H-indazole & 2-methyl-6-nitro-2H-indazole1:5 (approx.)
Trimethyl orthoformate / H₂SO₄Toluene/DMF, 60°CThis compoundSelective for N2
Table 2: Regioselectivity of Indazole Methylation with Various Reagents. mdpi.comresearchgate.net
Mechanistic Insights into Alkylation Reactionsmdpi.comresearchgate.net

The mechanism of indazole alkylation is influenced by both electronic and steric factors. The regioselectivity (N1 vs. N2) is dependent on the nature of the alkylating agent and the substituents on the indazole ring. researchgate.net In the case of synthesizing this compound from N,3-dimethyl-1H-indazol-6-amine, the final methylation occurs at the N2 position. mdpi.com The use of trimethyl orthoformate in an acidic medium likely proceeds through the formation of a reactive methoxycarbenium ion intermediate, which is then attacked by the electron-rich nitrogen of the indazole ring. The preference for N2 attack in this specific substrate can be attributed to the electronic and steric environment created by the existing methyl groups at the C3 and the amino-C6 positions. The reaction with Meerwein's reagent, a hard electrophile, also tends to favor methylation at the more basic N2 position. researchgate.net

Process Optimization for Research Scale-Up

Optimizing the synthesis of this compound for larger-scale production involves a meticulous evaluation of various reaction parameters.

Solvent System Evaluation

The choice of solvent is critical in the synthesis of this compound and its precursors. In the reduction of the nitro group of the starting material, 3-methyl-6-nitro-1H-indazole, ethyl acetate (B1210297) has been effectively used as a single solvent for both the reaction and subsequent extraction. researchgate.net This approach is advantageous due to its cost-effectiveness and simpler handling compared to previously reported solvent combinations like 2-methoxyethyl ether and diethyl ether. researchgate.net

For the N2-methylation step to form the final product, a mixture of toluene and N,N-dimethylformamide (DMF) has been utilized. mdpi.compreprints.org Specifically, a solution of trimethyl orthoformate in toluene and DMF is prepared before the addition of the N,3-dimethyl-1H-indazol-6-amine precursor. mdpi.compreprints.org

Catalyst and Reagent Influence

The selection of catalysts and reagents significantly impacts the efficiency and outcome of the synthesis. In the reductive amination step to produce the intermediate N,3-dimethyl-1H-indazol-6-amine, various organic and inorganic bases have been evaluated as catalysts. mdpi.comresearchgate.net

CatalystReaction Time (hours)Yield (%)
CH3ONa686.7
t-BuOK679.4
K2CO31065.3
Na2CO31066.6

This table is based on data from a study evaluating base catalysts in the synthesis of N,3-dimethyl-1H-indazol-6-amine. researchgate.net

Organic bases like sodium methoxide (CH3ONa) and potassium tert-butoxide (t-BuOK) have demonstrated better efficiency and shorter reaction times compared to inorganic bases such as potassium carbonate (K2CO3) and sodium carbonate (Na2CO3). mdpi.comresearchgate.net While both CH3ONa and t-BuOK provided comparable yields, CH3ONa is noted for its cost-effectiveness, particularly for larger-scale synthesis. mdpi.comresearchgate.net

The molar ratio of the reducing agent, sodium borohydride (NaBH4), to the substrate has also been optimized. A 1:4 molar ratio of the indazole intermediate to NaBH4 was found to provide the highest yield and shortest reaction time. researchgate.net

For the final N2-methylation step, trimethyl orthoformate (TMOF) in the presence of concentrated sulfuric acid is a key reagent. mdpi.compreprints.org The use of an acidic medium favors the formation of the desired N2-methylated product over the N1-isomer due to the tautomerism of the indazole ring. mdpi.compreprints.org Alternative methylating agents like methyl iodide (CH3I) have been explored in combination with various base catalysts (CH3ONa, t-BuOK, or K2CO3), but TMOF was ultimately chosen for the synthesis. mdpi.comresearchgate.net

Exploration of Novel and Alternative Synthetic Routes

Research has focused on developing alternative synthetic strategies for this compound, starting from 3-methyl-6-nitro-1H-indazole. mdpi.compreprints.orgresearchgate.net One established route involves a selective N2-methylation of the indazole ring, followed by the reduction of the nitro group and an Eschweiler-Clarke methylation of the resulting amine. preprints.org

The synthesis of this compound from N,3-dimethyl-1H-indazol-6-amine represents a previously unreported synthetic step. mdpi.compreprints.org

By-product Formation and Control in this compound Synthesis

A key challenge in the synthesis of this compound is the potential for the formation of undesired by-products, particularly from methylation reactions. mdpi.compreprints.orgresearchgate.netresearchgate.netnih.gov

Isolation and Characterization of N,N,2,3-Tetramethyl-2H-indazol-6-amine

During the final N2-methylation step of N,3-dimethyl-1H-indazol-6-amine using trimethyl orthoformate (TMOF) and sulfuric acid, a novel by-product, N,N,2,3-tetramethyl-2H-indazol-6-amine, has been isolated and characterized. mdpi.compreprints.orgresearchgate.netresearchgate.net The formation of this over-methylated compound had not been previously reported in the literature. mdpi.comresearchgate.net

Strategies for Minimizing Undesired Methylation

The formation of the N,N,2,3-tetramethyl-2H-indazol-6-amine by-product is influenced by the reaction conditions. It has been observed that the ratio of the methylating agent, TMOF, to the substrate is a critical factor. mdpi.comresearchgate.net

When the methylation of N,3-dimethyl-1H-indazol-6-amine was carried out with a TMOF to substrate ratio of 6.2:1, a mixture of the desired product and the tetramethylated by-product was generated. researchgate.net However, by reducing this ratio to 4:1, the formation of the by-product was minimized, allowing for the isolation of this compound as the sole product in a 73% yield. mdpi.comresearchgate.net

Another potential source of by-products is the non-selective methylation at the N1 position of the indazole ring due to tautomerism. mdpi.comresearchgate.net The use of concentrated sulfuric acid as a catalyst in the N2-methylation step has been shown to favor the formation of the desired N2-methylated product, with no isolation of the N1-methylated isomer. mdpi.compreprints.orgresearchgate.net

N,2,3 Trimethyl 2h Indazol 6 Amine As a Strategic Intermediate in Chemical Biology Research

Derivatization for the Synthesis of Novel Heterocyclic Systems

The utility of N,2,3-trimethyl-2H-indazol-6-amine as a strategic intermediate is largely defined by its capacity for derivatization. The amine group at the C6 position serves as a primary site for chemical modification, enabling the introduction of various substituents and the formation of new heterocyclic systems.

Research has demonstrated a multi-step synthesis process starting from 3-methyl-6-nitro-1H-indazole to produce this compound. mdpi.comresearchgate.net This synthetic route involves a sequence of nitro reduction, reductive amination, and selective N-methylation. mdpi.com A notable aspect of this synthesis is the potential formation of derivatives as by-products. For instance, the final N-methylation step can also yield N,N,2,3-tetramethyl-2H-indazol-6-amine, a novel compound reported in recent studies. mdpi.comresearchgate.net This highlights the potential to generate a library of related compounds by modifying the reaction conditions.

The synthesis can be summarized in the following steps:

StepReaction TypeReactantsReagents/ConditionsYield (%)Resulting Compound
1Nitro Reduction3-methyl-6-nitro-1H-indazoleTin chloride, concentrated HCl873-methyl-1H-indazol-6-amine
2Reductive Amination3-methyl-1H-indazol-6-amineParaformaldehyde, Methanol, CH₃ONa, NaBH₄87N,3-dimethyl-1H-indazol-6-amine
3N-MethylationN,3-dimethyl-1H-indazol-6-amineTrimethyl orthoformate, Toluene (B28343), DMF, H₂SO₄73This compound
Data derived from multiple research findings outlining a novel synthetic route. mdpi.compreprints.orgresearchgate.net

Application in the Construction of Pyrimidine-Substituted Indazole Scaffolds

A significant application of this compound is in the construction of pyrimidine-substituted indazole scaffolds. These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural similarity to the adenine (B156593) component of ATP, which allows them to interact with the ATP-binding sites of kinase enzymes. researchgate.net

The key chemical transformation for constructing these scaffolds is the condensation reaction between this compound and a halogenated pyrimidine (B1678525), such as 2,4-dichloropyrimidine (B19661). chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

In this process, the amine group of the indazole acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the halogen substituents, typically the more reactive chlorine atom at the C4 position. The reaction is generally carried out in the presence of a base to deprotonate the indazole amine, thereby increasing its nucleophilicity. chemicalbook.com

The direct product of the condensation reaction with 2,4-dichloropyrimidine is N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. chemicalbook.com This compound is itself a pivotal intermediate, serving as a precursor for a class of antitumor agents.

The synthesis has been optimized to achieve high yields and purity. chemicalbook.com The reaction parameters are critical for ensuring the selective substitution at the C4 position of the pyrimidine and minimizing the formation of impurities, such as the N-(4-chloropyrimidin-2-yl) regioisomer.

Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Reactant A Reactant B Base Solvent Temperature Yield Purity
This compound 2,4-dichloropyrimidine Sodium bicarbonate Dimethylformamide (DMF) 85°C 97% 98.5%

Data from a widely reported synthetic method. chemicalbook.com

Alternative synthetic strategies have also been explored. One such method involves the N-methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine using iodomethane (B122720) and cesium carbonate. This approach offers milder reaction conditions and can achieve yields between 83% and 90.4%. The development of these varied synthetic routes underscores the importance of this compound and its derivatives in the ongoing search for novel therapeutic agents.

Structure Activity Relationship Sar Studies of N,2,3 Trimethyl 2h Indazol 6 Amine Derivatives

Systematic Modification of the Indazole Moiety

The primary documented modification of the N,2,3-trimethyl-2H-indazol-6-amine core involves further methylation of the exocyclic amine. In synthetic routes aiming for this compound, the formation of a byproduct, N,N,2,3-tetramethyl-2H-indazol-6-amine , has been reported. mdpi.com This derivative arises from an additional methylation event on the nitrogen of the 6-amino group.

While this modification is noted as a synthetic byproduct, dedicated studies on its altered biological profile are not available. However, from a medicinal chemistry perspective, the conversion of a secondary amine to a tertiary amine can have significant implications for a molecule's physicochemical properties and biological activity. Such a modification would, for instance, remove a hydrogen bond donor, which could be critical for target engagement. It would also increase the molecule's lipophilicity and basicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Further theoretical modifications could be envisioned to probe the SAR of this scaffold. These could include:

Alterations to the N-methyl group at the 6-amino position: Replacement with larger alkyl groups (ethyl, propyl, etc.) or with functionalized moieties to explore steric and electronic effects.

Modification of the methyl groups at the 2 and 3 positions of the indazole ring: Substitution with other small alkyl groups or electron-withdrawing/donating groups to modulate the electronic character of the ring system.

Positional isomerization: Moving the methyl groups to other positions on the indazole ring to understand the spatial requirements for activity.

It is important to reiterate that while these modifications are theoretically plausible, published SAR studies detailing their synthesis and biological evaluation are scarce.

Impact of Substituent Variations on Binding Affinity to Research Targets

Given the primary role of this compound as a building block for pazopanib (B1684535), any discussion of its binding affinity is intrinsically linked to its incorporation into the final drug. The indazole component of pazopanib is known to mimic the adenine (B156593) region of ATP, forming hydrogen bonds within the kinase binding pocket. mdpi.com

The specific methylation pattern of this compound is crucial for the activity of pazopanib. The N-methylation at the 6-amino group, for instance, is a key feature. In the broader context of kinase inhibitors, the substitution pattern on the indazole ring can significantly influence selectivity and potency. For example, studies on other indazole-based kinase inhibitors have shown that the placement of nitrogen atoms and substituents on the ring are critical for interactions with specific amino acid residues in the kinase hinge region. nih.gov

While no direct binding affinity data for a series of this compound derivatives against various research targets is available, we can infer the importance of its structural features from the SAR of pazopanib and other indazole-based inhibitors. The N-methyl group on the exocyclic amine and the dimethyl substitution on the indazole ring are likely optimized for the specific kinase targets of pazopanib, such as VEGFR and PDGFR. Any variation from this substitution pattern would be expected to alter the binding affinity, though the precise nature of this alteration would require empirical testing.

Design and Synthesis of Analogs for Probing Biological Pathways

The design and synthesis of analogs of this compound have been primarily driven by the requirements of pazopanib synthesis. mdpi.comresearchgate.net However, the creation of analogs for use as chemical probes to investigate biological pathways is a logical extension of its known biological relevance.

One potential avenue for the design of such probes would be the introduction of reporter tags, such as fluorescent labels or radioisotopes. For instance, a derivative of this compound could be synthesized with a linker suitable for conjugation to a fluorophore. Such a molecule could be used in cellular imaging studies to visualize the localization of compounds bearing this scaffold.

Radiolabeling of the methyl groups with isotopes like Carbon-14 or Tritium could produce radioligands for use in binding assays to identify novel protein targets or to quantify target engagement in tissues. The synthesis of such analogs would likely follow established methylation procedures, using radiolabeled methylating agents.

Furthermore, the synthesis of photoaffinity labeling probes could be an effective strategy to identify the specific protein targets of this compound derivatives. This would involve incorporating a photolabile group, such as a diazirine or an aryl azide, into the molecular structure. Upon photoactivation, this probe would covalently bind to interacting proteins, allowing for their subsequent identification by techniques like mass spectrometry.

While the synthesis of the parent compound this compound is well-described, the development of these more specialized analogs for probing biological pathways remains a largely unexplored area of research. mdpi.comresearchgate.net The availability of a novel derivative like N,N,2,3-tetramethyl-2H-indazol-6-amine from synthetic efforts could provide a starting point for such investigations, should a biological rationale emerge. mdpi.com

Analytical Characterization Methodologies for N,2,3 Trimethyl 2h Indazol 6 Amine and Its Research Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are indispensable for the definitive structural confirmation of N,2,3-trimethyl-2H-indazol-6-amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular framework, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer valuable information regarding functional groups and molecular weight, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A recent 2024 study provides detailed ¹H and ¹³C NMR data for this compound, which is crucial for its structural verification. The proton NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the three methyl groups, with their chemical shifts and coupling constants providing definitive evidence of their positions on the indazole ring. Similarly, the ¹³C NMR spectrum corroborates the structure by revealing the precise chemical environment of each carbon atom in the molecule.

TechniqueCompoundSolventKey Findings
¹H-NMRThis compoundDMSO-d6δ (ppm): 7.43 (d, J = 9.50 Hz, 1H, H-4); 6.77 (dd, J1 = 9.5 Hz, J2 = 1.50 Hz, 1H, H-5); 6.45 (d, J = 1.50 Hz, 1H, H-7); 3.91 (s, 3H, H-2'); 2.88 (s, 6H, H-3', H-4'), 2.50 (s, 3H, H-1')
¹³C-NMRThis compoundDMSO-d6δ (ppm): 149.6 (C-7a); 148.9 (C-6); 131.2 (C-3); 120.5 (C-4); 115.4 (C-3a); 113.2 (C-5); 94.9 (C-7); 41.4 (C-3',4'); 37.1 (C-2'); 9.8 (C-1')

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

The FT-IR spectrum of the tetramethyl derivative displays characteristic absorption bands, including a C-H sp³ stretching vibration around 2926 cm⁻¹, a C=N stretching vibration at approximately 1650 cm⁻¹, and a C=C stretching vibration at about 1559 cm⁻¹. It is anticipated that this compound would exhibit a similar IR profile, with the addition of characteristic N-H stretching and bending vibrations for the secondary amine group.

Mass spectrometry of N,N,2,3-tetramethyl-2H-indazol-6-amine using electrospray ionization (ESI) shows a calculated m/z for [M+H]⁺ of 190.1, with a found value of 189.9. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 175.23 g/mol . chemicalbook.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation during synthesis. Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring reaction progress and for preliminary purity checks, while High-Performance Liquid Chromatography (HPLC) provides a more quantitative and high-resolution analysis.

Thin-Layer Chromatography (TLC):

TLC is a versatile technique for the qualitative analysis of this compound and its synthetic precursors. For instance, in the synthesis of a related intermediate, 3-methyl-1H-indazol-6-amine, a TLC system using a mobile phase of n-hexane/ethyl acetate (B1210297) (3:7) resulted in a retention factor (Rf) of 0.45. For the precursor N,3-dimethyl-1H-indazol-6-amine, an Rf of 0.60 was observed with the same mobile phase. These findings indicate that a similar solvent system would likely be effective for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the premier technique for the quantitative analysis of this compound, offering high sensitivity and resolution for purity determination and impurity profiling. While specific HPLC methods for the direct analysis of this intermediate are not extensively detailed, methods developed for the analysis of pazopanib (B1684535), a downstream product, and its impurities provide a strong foundation for methodology. tandfonline.comacs.org These methods typically employ reverse-phase chromatography with C18 columns.

A variety of mobile phases have been successfully used for the separation of pazopanib and its intermediates, demonstrating the adaptability of HPLC for this class of compounds.

Stationary PhaseMobile PhaseDetectionApplication
Phenomenex enable C18 (150x4.6mm, 5µm)Acetonitrile and phosphate (B84403) buffer (pH 5) (60:40 v/v)PDA at 290nmQuantification of Pazopanib
Eclipse plus C18 (150mm x 4.5mm, 3.5µm)0.1% Orthophosphoric acid: Acetonitrile (55:45 v/v)UV at 271.4nmDetermination of Pazopanib Hydrochloride
Kromasil C18 (250 mm × 4.6 mm, 5 μm)Methanol: 0.025% TFA in water (60:40 v/v)UV at 273 nmDetermination of Pazopanib
Shimadzu C18 (250 mm × 4.6 mm, 5 µm)Potassium dihydrogen phosphate in water (pH 2.9): Acetonitrile (25:75 v/v)UV at 215 nmEstimation of Pazopanib HCl

These established HPLC conditions for pazopanib can be readily adapted and optimized for the specific analysis of this compound, ensuring accurate purity assessment and quality control. The selection of the mobile phase composition and pH can be tailored to achieve optimal separation from any potential process impurities or related substances.

Computational Studies and Molecular Modeling of N,2,3 Trimethyl 2h Indazol 6 Amine and Its Derivatives

Theoretical Approaches for Conformational Analysis

The three-dimensional arrangement of a molecule, or its conformation, is pivotal to its physical and biological properties. For N,2,3-trimethyl-2H-indazol-6-amine and its derivatives, understanding the preferred spatial orientation of the substituent groups on the indazole core is crucial. Theoretical methods provide a robust framework for this conformational analysis.

Molecular mechanics, a less computationally intensive approach, can also be utilized for conformational searches, especially for larger derivatives. researchgate.net These methods use classical force fields to model the potential energy of a molecule as a function of its atomic coordinates. By exploring the potential energy surface, various stable conformations can be identified and their relative energies estimated.

Table 1: Theoretical Methods for Conformational Analysis

MethodDescriptionApplication to Indazoles
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.Used to determine the most stable conformers and to study the effects of substituents on the geometry of the indazole ring. mdpi.com
Molecular Mechanics (MM) A method that uses classical mechanics to model molecular systems.Employed for rapid conformational searches of flexible side chains on the indazole core. researchgate.net
Semi-empirical Methods Quantum mechanical methods that use parameters derived from experimental data to simplify calculations.Can be used for preliminary conformational analysis before employing more rigorous methods. researchgate.net

In Silico Prediction of Chemical Reactivity and Selectivity in Synthesis

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemists. rsc.org For the synthesis of this compound and its derivatives, which often involves the alkylation of the indazole core, predicting the regioselectivity (i.e., whether the reaction occurs at the N1 or N2 position) is of paramount importance. beilstein-journals.orgnih.govbeilstein-journals.org

The alkylation of indazoles can lead to a mixture of N1- and N2-substituted products, and controlling this selectivity is a significant synthetic challenge. beilstein-journals.orgnih.gov DFT calculations have been successfully used to elucidate the mechanisms of indazole alkylation and to predict the factors that govern regioselectivity. beilstein-journals.orgnih.gov These studies have shown that the outcome of the reaction can be influenced by factors such as the nature of the electrophile, the base, and the solvent. beilstein-journals.orgnih.gov For instance, DFT calculations have helped to understand how different reaction conditions can favor the formation of either N1- or N2-alkylated indazoles by stabilizing the respective transition states. beilstein-journals.orgnih.gov While a specific in silico study on the synthesis of this compound was not found, the principles derived from studies on other indazole derivatives are directly applicable. beilstein-journals.orgresearchgate.net

Table 2: Factors Influencing Regioselectivity in Indazole Alkylation

FactorInfluence on RegioselectivityComputational Insight
Base Can influence the deprotonation equilibrium between N1-H and N2-H tautomers.DFT can model the interaction of the base with the indazole and predict the most likely site of deprotonation. beilstein-journals.orgnih.gov
Solvent Can stabilize one tautomer or transition state over another through solvation effects.Implicit or explicit solvent models in DFT calculations can account for the influence of the solvent.
Electrophile Steric and electronic properties of the electrophile can favor attack at one nitrogen over the other.The interaction energies between the indazole anion and the electrophile can be calculated to predict the preferred reaction pathway. beilstein-journals.orgnih.gov
Substituents on Indazole Ring Electron-donating or -withdrawing groups can alter the nucleophilicity of the N1 and N2 atoms.The calculated atomic charges and frontier molecular orbitals (HOMO/LUMO) can provide insights into the relative reactivity of the nitrogen atoms.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. jocpr.com Given that this compound is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor pazopanib (B1684535), understanding its potential interactions with kinase targets is of significant interest. researchgate.net Pazopanib itself is known to inhibit several kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs). semanticscholar.orggenominfo.org

While specific molecular docking studies for this compound were not found in the searched literature, numerous studies have been conducted on indazole-containing compounds and their interactions with various kinases, including VEGFR-2. semanticscholar.orgmdpi.comresearchgate.net These studies demonstrate that the indazole scaffold can form key hydrogen bonding interactions with the hinge region of the kinase domain, a critical interaction for inhibitory activity. researchgate.net The substituents on the indazole ring play a crucial role in modulating the binding affinity and selectivity by forming additional interactions with other residues in the active site. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions obtained from docking studies. nih.govnih.govunipd.it MD simulations provide a dynamic view of the complex, allowing for the assessment of the stability of the binding mode and the flexibility of the protein and ligand over time. nih.govnih.govunipd.itresearchgate.net Such simulations can reveal important information about the conformational changes that occur upon ligand binding and can help to estimate the binding free energy more accurately. nih.govnih.govunipd.itresearchgate.net

Table 3: Key Concepts in Molecular Docking and Simulation

ConceptDescriptionRelevance to this compound Derivatives
Scoring Function A mathematical function used to estimate the binding affinity between a ligand and a target protein.Would be used to rank different derivatives of this compound based on their predicted affinity for a specific kinase.
Binding Mode The specific orientation and conformation of the ligand within the active site of the target.Crucial for understanding the key interactions responsible for biological activity and for guiding the design of more potent inhibitors.
Hydrogen Bonds A type of non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The indazole core of this compound derivatives can act as a hydrogen bond donor and/or acceptor, forming critical interactions with the kinase hinge region. researchgate.net
Hydrophobic Interactions Interactions between nonpolar groups that are driven by the exclusion of water molecules.The methyl groups and the aromatic rings of this compound derivatives can engage in favorable hydrophobic interactions within the kinase active site.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Used in MD simulations to assess the stability of the protein-ligand complex over time. nih.gov

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight175.23 g/mol
Melting PointNot reported (decomposes >200°C)
LogP~2.8
Solubility (H₂O)<1 mg/mL

Q. Table 2: Pharmacokinetic Parameters (Preclinical)

ParameterValue (Derivative)Model System
IC₅₀ (VEGFR2)10–50 nMIn vitro kinase
Plasma Half-life4–6 hoursRodent models

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